4-Oxo-1,2-diphenylazetidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1,2-diphenylazetidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14-11-16(15(19)20,12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYPCNSTYOEBOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C1(C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Oxo 1,2 Diphenylazetidine 2 Carboxylic Acid and Its Derivatives
Cycloaddition Approaches for Azetidinone Ring Formation
Cycloaddition reactions represent a powerful and widely employed strategy for the construction of the four-membered azetidinone ring. These methods typically involve the formation of two new carbon-carbon or carbon-nitrogen bonds in a single step, often with a high degree of stereochemical control.
[2+2] Cycloaddition Reactions (e.g., Ketene-Imine Cycloadditions)
The most prominent [2+2] cycloaddition for the synthesis of β-lactams is the Staudinger ketene-imine cycloaddition, a reaction discovered by Hermann Staudinger in 1907. wikipedia.org This non-photochemical reaction involves the combination of an imine and a ketene (B1206846) to form a β-lactam ring. wikipedia.org The reaction is of significant importance in the synthesis of β-lactam antibiotics. wikipedia.org
The mechanism of the Staudinger synthesis is generally accepted to be a two-step process. The initial step involves a nucleophilic attack by the imine nitrogen on the carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product. wikipedia.org The stereochemical outcome of the reaction can be influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams. wikipedia.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring closure, favoring the formation of the cis-isomer. organic-chemistry.org
For the synthesis of derivatives of 4-oxo-1,2-diphenylazetidine-2-carboxylic acid, a suitable ketene precursor, such as a derivative of phenylacetic acid, would be reacted with an imine derived from benzaldehyde (B42025) and an aniline (B41778) derivative. The ketene is often generated in situ from an acyl chloride in the presence of a tertiary amine. researchgate.net
| Reactant 1 (Imine) | Reactant 2 (Ketene Source) | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| N-aryl-isatinimines | N-aryl-2-oxo-pyrrolidine-3-carboxylic acids (via TsCl activation) | Et3N | CH2Cl2 | - | Dispirooxindole-β-lactams | - | nih.govmdpi.com |
| (3,4-dimethoxybenzylidene)-(4-methoxyphenyl)-amine | Various acyl chlorides | Triethylamine | - | - | trans-β-Lactams | - | scbt.com |
| Polyaromatic imines | Acetoxy, phenoxy, and phthalimido acid chlorides | Triethylamine | - | -78 to rt | trans-β-Lactams | Good | scbt.com |
Novel Cycloaddition Strategies for Azetidine (B1206935) Scaffolds
Beyond the classical Staudinger reaction, novel cycloaddition strategies have been developed to access the azetidine core, often employing photochemical methods or different types of cycloadditions.
Photochemical Cycloadditions: Photochemical [2+2] cycloadditions offer an alternative route to β-lactams. For instance, the Zimmerman–O'Connell–Griffin (ZOG) rearrangement can be utilized to generate ketenes in situ from 1,2-dibenzoyl ethylenes under visible light irradiation. These photochemically generated ketenes can then react with imines to produce β-lactams with high diastereoselectivity. nih.gov This method avoids the use of stoichiometric bases required for traditional ketene generation from acyl chlorides. nih.gov
1,3-Dipolar Cycloadditions: This class of reactions involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org While this method does not directly form the four-membered azetidinone ring, it is a powerful tool for the synthesis of various heterocyclic compounds which can be precursors to β-lactams. rsc.org For example, the reaction of nitrones (as the 1,3-dipole) with various dipolarophiles can lead to the formation of isoxazolidines, which can be further transformed into functionalized β-amino acids and subsequently cyclized to β-lactams. rsc.orgchesci.com
| Reaction Type | Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| Photochemical [2+2] Cycloaddition | Imine | Ketene (from ZOG rearrangement) | Visible light | Substituted β-lactam | nih.gov |
| 1,3-Dipolar Cycloaddition | Nitrone | Alkene/Alkyne | Thermal or catalytic | Isoxazolidine/Isoxazole | rsc.orgmdpi.com |
Cyclization Reactions
The formation of the azetidinone ring can also be achieved through various intramolecular cyclization reactions. These methods typically start with a linear precursor that already contains the necessary atoms for the four-membered ring and involve the formation of a single bond to complete the cyclization.
Base-Induced Cyclization Techniques
Base-induced cyclization is a common strategy for the synthesis of β-lactams from β-amino acid derivatives. A classic example is the cyclization of a β-halo amide. In the context of synthesizing this compound, a plausible precursor would be an N-(2-halo-2-phenylacetyl)-N-phenylglycine derivative. Treatment of such a compound with a suitable base would induce an intramolecular nucleophilic substitution, where the amide enolate attacks the carbon bearing the halogen, to form the azetidinone ring. The choice of base and reaction conditions is crucial to favor the desired 4-exo-tet cyclization over other potential side reactions.
Electrocatalytic Cyclization Methods
Intramolecular Ring Closure Strategies
A variety of other intramolecular ring closure strategies can be envisioned for the synthesis of the target molecule and its analogs. One such approach involves the cyclization of N-benzoyl-N-phenyl-2-bromo-2-phenylacetamide. In this scenario, a strong base could deprotonate the amide nitrogen or the α-carbon, initiating an intramolecular attack to displace the bromide and form the β-lactam ring.
Another strategy involves the cyclization of γ-amino-α-halobutyric acid derivatives, which has been used to synthesize the parent azetidine-2-carboxylic acid. wikipedia.org By analogy, a suitably substituted γ-amino-α-halobutyric acid could serve as a precursor for this compound.
| Precursor Type | Reagent/Condition | Product Type | Reference |
| γ-amino-α-bromobutyric acid | Barium hydroxide (B78521) | Azetidine-2-carboxylic acid | wikipedia.org |
| α,γ-diaminobutyric acid dihydrochloride | Nitrous acid, Hydrochloric acid, then Barium hydroxide | Azetidine-2-carboxylic acid | wikipedia.org |
Derivatization and Modification from Precursor Molecules
The construction of the this compound ring system is typically achieved through the assembly of acyclic precursors. The primary strategy involves the formation of one or more of the ring's four bonds in a cyclization step. organicreactions.org The renowned Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, stands as a foundational method for creating this β-lactam structure. rsc.orgwikipedia.org In this reaction, a ketene reacts with an imine to form the azetidin-2-one (B1220530) ring. wikipedia.org For the target molecule, this would involve the reaction of a phenyl-substituted ketene with an N-phenyl imine of benzaldehyde.
Mannich-type reactions, which involve the aminoalkylation of an acidic proton located on a carbon atom, can be adapted for the synthesis of β-lactam precursors. While not a direct cycloaddition, this approach can be used to construct the carbon skeleton necessary for subsequent cyclization. A plausible route to derivatives of this compound involves the reaction of an imine with a carbanion derived from a malonate ester.
The general sequence would involve:
Formation of an Imine: Condensation of benzaldehyde and aniline to form N-benzylideneaniline.
Enolate Formation: Deprotonation of a substituted malonate, such as diethyl phenylmalonate, using a suitable base to form an enolate.
Mannich Addition: The nucleophilic addition of the malonate enolate to the imine to form a β-amino diester adduct.
Cyclization: Subsequent intramolecular cyclization of the adduct, often requiring hydrolysis of one ester group and activation of the resulting carboxylic acid, would lead to the formation of the 4-oxoazetidine ring.
This approach offers a modular way to introduce substituents at various positions of the azetidine ring by choosing appropriately functionalized starting materials.
Another synthetic strategy relies on the intramolecular cyclization of a β-amino acid precursor. This precursor can be synthesized from a functionalized acrylic acid derivative. The key step is the formation of the N1-C4 bond of the azetidine ring from a linear molecule.
A representative pathway could include the following steps:
Michael Addition: Aniline is added to an acrylic acid derivative, such as ethyl 2-phenylcinnamate, in a conjugate (Michael) addition. This reaction forms a β-aminophenyl propanoate derivative.
Activation and Cyclization: The resulting β-amino ester is then cyclized. This typically involves the use of a coupling reagent (like a Grignard reagent or other cyclizing agents) to facilitate the intramolecular nucleophilic attack of the nitrogen atom onto the activated carbonyl carbon of the ester, displacing the ethoxy group and forming the β-lactam ring.
This method is particularly useful for creating specific substitution patterns on the azetidine ring, as the functionality is built into the acyclic precursor before the ring-closing step.
Stereoselective Synthesis and Chiral Induction Approaches
The synthesis of this compound involves the creation of a stereocenter at the C2 position (and potentially others if further substituted). Controlling the stereochemistry is crucial, leading to the development of numerous diastereoselective and enantioselective methods. rsc.org
In the context of the Staudinger cycloaddition, the reaction between the ketene and the imine can yield either cis or trans diastereomers with respect to the substituents at C2 and C3. The stereochemical outcome is highly dependent on the electronic properties of the substituents on both reactants and the reaction mechanism. organic-chemistry.org The reaction proceeds through a zwitterionic intermediate, and the rate of ring closure versus the rate of bond rotation in this intermediate determines the final stereochemistry. organic-chemistry.org
Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of the cis-β-lactam. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow the ring closure, allowing for isomerization of the intermediate and leading to the thermodynamically more stable trans-β-lactam. organic-chemistry.orgnih.gov
| Ketene Substituent (at Cα) | Imine Substituent (on N) | Predominant Diastereomer | Rationale |
|---|---|---|---|
| Electron-Donating (e.g., Alkoxy) | Electron-Withdrawing (e.g., Tosyl) | cis | Fast ring closure of the zwitterionic intermediate. organic-chemistry.org |
| Electron-Withdrawing (e.g., Phthalimido) | Electron-Donating (e.g., Alkoxyaryl) | trans | Slower ring closure allows for equilibration to the more stable trans intermediate. nih.gov |
| Phenyl | Phenyl | Typically trans | Equilibration to the thermodynamically favored product is common. |
Achieving enantiocontrol in the synthesis of β-lactams is a significant goal, and two primary strategies have been developed: the use of chiral auxiliaries and the application of chiral catalysts.
Chiral Auxiliaries: This method involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants (either the ketene or the imine precursor). The stereocenter on the auxiliary directs the approach of the other reactant, leading to the preferential formation of one enantiomer. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. For example, a chiral amine can be used to form a chiral imine, which then undergoes a diastereoselective cycloaddition with the ketene. nih.gov Similarly, chiral alcohols can be used to form chiral ester-derived ketenes. researchgate.net Menthone and pseudoephedrine are examples of auxiliaries that have been successfully employed in asymmetric β-lactam synthesis. thieme-connect.com
Chiral Catalysis: This more modern and atom-economical approach utilizes a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the reaction between achiral substrates. rsc.org Chiral Lewis acids, Brønsted acids, or nucleophilic catalysts like cinchona alkaloids and N-heterocyclic carbenes (NHCs) have been used effectively. organic-chemistry.orgorganic-chemistry.org For instance, a chiral nucleophilic catalyst can react with an acid chloride to form a chiral ketene enolate in situ, which then reacts enantioselectively with the imine. nih.govorganic-chemistry.org This method avoids the need for attaching and removing an auxiliary, making the process more efficient.
| Strategy | Description | Key Features | Example Catalyst/Auxiliary |
|---|---|---|---|
| Chiral Auxiliary | A chiral moiety is temporarily attached to a reactant to direct the stereochemical outcome of the cycloaddition. | Stoichiometric use of chiral material; requires additional protection/deprotection steps. | (S,S)-(+)-Pseudoephedrine, (-)-Menthone thieme-connect.com |
| Chiral Catalyst | A chiral catalyst is used in substoichiometric amounts to create a chiral environment for the reaction. | High atom economy; avoids extra synthetic steps; catalyst can be recycled. | Benzoylquinine, Planar-chiral 4-(pyrrolidino)pyridine derivatives nih.gov |
Green Chemistry Approaches in Azetidine Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. The principles of green chemistry—such as waste reduction, use of safer solvents, energy efficiency, and catalysis—are increasingly being applied to the synthesis of β-lactams. researchgate.net
Key green strategies applicable to the synthesis of this compound and its derivatives include:
Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate cycloaddition reactions, including the Staudinger synthesis, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. nih.govbeilstein-journals.org
Greener Solvents: Efforts have been made to replace hazardous volatile organic compounds (VOCs) like dichloromethane (B109758) or toluene (B28343) with more environmentally friendly alternatives. Water, ionic liquids, and deep eutectic solvents have been explored as reaction media for cycloaddition reactions. nih.govfrontiersin.orggoogle.com
Catalysis: The shift from stoichiometric reagents to catalytic systems, especially organocatalysis, is a core principle of green chemistry. Using recyclable chiral organocatalysts for enantioselective synthesis enhances sustainability by reducing waste and avoiding the use of toxic heavy metals. researchgate.net
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (one-pot) without isolating intermediates improves efficiency, saves resources, and reduces waste. nih.govnih.gov The Staudinger reaction can be integrated into such sequences, for example, by generating the imine in situ before the addition of the ketene precursor.
| Green Chemistry Principle | Application in Azetidine Synthesis | Benefit |
|---|---|---|
| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption. beilstein-journals.org |
| Safer Solvents | Use of water or ionic liquids as reaction media. | Reduced toxicity and environmental impact. frontiersin.org |
| Catalysis | Employing organocatalysts or recyclable metal catalysts. | High atom economy, avoidance of toxic reagents. researchgate.net |
| Waste Prevention | One-pot or multicomponent reaction sequences. | Fewer purification steps, less solvent waste. nih.gov |
Catalyst Design for Sustainable Production
The design of efficient and recyclable catalysts is paramount for the sustainable production of this compound and its derivatives. Catalysis offers numerous advantages, including lower energy consumption, higher atom economy, and the potential for asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals.
Recent advances in catalyst design for β-lactam synthesis have focused on several key areas:
Organocatalysis: Chiral amines and phosphines have been investigated as organocatalysts for the Staudinger reaction. researchgate.net These catalysts can activate the ketene or imine component, facilitating the cycloaddition with high stereoselectivity. The use of metal-free catalysts is advantageous as it avoids the potential for metal contamination in the final product and simplifies purification processes.
Transition Metal Catalysis: Transition metal complexes, particularly those of copper, can catalyze the synthesis of β-lactams. rsc.org For instance, copper-catalyzed enantioconvergent cross-coupling reactions have been developed for the synthesis of alkyne-functionalized β-lactams. rsc.org The design of ligands for these metal catalysts is crucial for achieving high yields and enantioselectivities.
Biocatalysis: The use of enzymes as catalysts offers a highly sustainable approach to β-lactam synthesis. While specific enzymes for the direct synthesis of this compound are not yet reported, the broader field of biocatalysis for the synthesis of chiral amines and amides is rapidly advancing. nih.gov Engineered enzymes could potentially be developed to catalyze the key bond-forming reactions in a highly selective and environmentally friendly manner.
The ideal catalyst for the sustainable production of this compound would possess the following characteristics:
High activity and selectivity under mild reaction conditions.
Be recoverable and reusable over multiple reaction cycles.
Be derived from abundant and non-toxic materials.
Function effectively in green solvents or under solvent-free conditions.
The following table summarizes some catalytic systems that have been explored for the synthesis of β-lactam derivatives, which could be adapted for the synthesis of the target molecule.
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |
| Organocatalyst | Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) | Staudinger cycloaddition | Metal-free, high enantioselectivity. nih.gov |
| Organocatalyst | Benzoylquinine (BQ) | Staudinger cycloaddition | High diastereo- and enantioselectivity. nih.gov |
| Transition Metal | Copper(I) catalysts with N,N,N-ligands | Enantioconvergent C(sp3)–C(sp) cross-coupling | Access to enantioenriched α-quaternary β-lactams. rsc.org |
Environmentally Benign Reaction Conditions
Solvent Selection:
Traditional organic solvents often pose environmental and health risks. The development of synthetic routes that utilize greener solvents is a key aspect of sustainable chemistry. For the synthesis of β-lactams, several alternatives to conventional solvents have been explored:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. researchgate.net While the reactants for the synthesis of this compound may have limited water solubility, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate reactions in aqueous media.
Ionic Liquids: Ionic liquids are salts that are liquid at or near room temperature. They are considered "green" solvents due to their low vapor pressure, which reduces air pollution. Their properties can be tuned by modifying the cation and anion, allowing for the design of task-specific ionic liquids for particular reactions.
Solvent-Free Reactions: Conducting reactions without a solvent is the most environmentally friendly option. Mechanochemical methods, where mechanical energy is used to initiate a reaction, can be employed for solvent-free synthesis. Microwave-assisted synthesis can also reduce or eliminate the need for solvents and significantly shorten reaction times. researchgate.net
Energy Consumption:
Minimizing energy consumption is another crucial aspect of green chemistry. This can be achieved through:
Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net
Photochemical Methods: Photo-induced reactions can sometimes be carried out at ambient temperature, reducing the need for heating. researchgate.net
Catalysis: As mentioned earlier, catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures.
Waste Reduction:
The principles of atom economy and waste reduction are central to green chemistry. This can be addressed by:
One-Pot Reactions: Designing a synthesis where multiple steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste and improve efficiency. rsc.org
Catalyst Recycling: The use of heterogeneous or immobilized catalysts allows for easy separation and reuse, minimizing catalyst waste. nih.gov
The following table provides a comparison of different reaction conditions for β-lactam synthesis, highlighting the move towards more environmentally benign methodologies.
| Reaction Condition | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
| Solvent | Dichloromethane, Toluene | Water, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact. researchgate.net |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Photochemical methods | Reduced reaction times and energy consumption. researchgate.net |
| Process | Multi-step with intermediate isolation | One-pot synthesis | Increased efficiency, reduced waste. rsc.org |
By integrating innovative catalyst design with environmentally conscious reaction conditions, the synthesis of this compound and its derivatives can be aligned with the principles of sustainable chemistry, minimizing environmental impact while ensuring efficient and selective production.
Chemical Reactivity and Transformations of the 4 Oxo 1,2 Diphenylazetidine 2 Carboxylic Acid Scaffold
Reactions of the Azetidinone Ring
The chemistry of the 4-oxo-1,2-diphenylazetidine-2-carboxylic acid scaffold is dominated by the properties of the azetidinone ring, also known as the β-lactam ring. This four-membered cyclic amide is characterized by significant ring strain, which renders the amide bond more susceptible to nucleophilic attack compared to acyclic amides or larger lactams. wikipedia.org The geometry of the nitrogen atom in a β-lactam is forced to be more pyramidal than the ideal planar sp² hybridization of a standard amide, which reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon. wikipedia.org
Ring Opening Reactions and Their Mechanistic Studies
The inherent strain energy of the β-lactam ring is the primary driver for its cleavage reactions. rsc.org Nucleophilic attack on the carbonyl carbon leads to the opening of the strained ring, a reaction central to the biological activity of β-lactam antibiotics. frontiersin.orgmdpi.com For this compound, several ring-opening pathways can be anticipated.
Hydrolysis: Under either acidic or basic conditions, the amide bond can be hydrolyzed to yield a β-amino acid. bhu.ac.in This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the acyl-nitrogen (C-N) bond. bhu.ac.inutrgv.edu
Aminolysis and Alcoholysis: Reaction with other nucleophiles, such as amines or alcohols, can similarly cleave the ring to produce β-amino amides or β-amino esters, respectively. bhu.ac.in
Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group and cleave the C-N bond, resulting in the formation of a γ-amino alcohol. bhu.ac.inutrgv.edu
Mechanistic studies on related azetidines suggest that these ring-opening reactions can proceed through various pathways. For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols has been shown to occur via a regioselective SN2-type mechanism. iitk.ac.in The presence of the N-phenyl group in the title compound is expected to influence the reaction rate; N-aryl β-lactams generally undergo hydrolysis more slowly than their N-alkyl counterparts due to electronic effects. utrgv.edu Furthermore, the bulky phenyl groups at the N-1 and C-2 positions may introduce steric hindrance, potentially slowing the approach of nucleophiles. utrgv.edu
Stability and Reactivity under Various Conditions
| Condition | Expected Stability/Reactivity | Probable Outcome |
| Neutral (e.g., water, neutral organic solvents) | Generally stable, especially at room temperature. | No reaction. |
| Strongly Acidic (e.g., conc. HCl, H₂SO₄) | Unstable; prone to hydrolysis. | Ring opening to form the corresponding β-amino acid. utrgv.edu |
| Strongly Basic (e.g., NaOH, KOH) | Unstable; prone to hydrolysis. | Ring opening to form the salt of the β-amino acid. bhu.ac.in |
| Nucleophilic (e.g., R-NH₂, R-OH, Grignard reagents) | Reactive; undergoes nucleophilic acyl substitution. | Ring cleavage to form β-amino amides, esters, etc. bhu.ac.in |
| Reductive (e.g., LiAlH₄) | Reactive; undergoes reduction and ring cleavage. | Formation of a γ-amino alcohol. utrgv.edu |
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position offers a versatile handle for further chemical modification, provided the reaction conditions are mild enough to preserve the integrity of the β-lactam ring.
Esterification and Amidation Reactions
Standard transformations of the carboxylic acid group include its conversion to esters and amides.
Esterification: The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a potential route to the corresponding esters. masterorganicchemistry.com However, the strongly acidic conditions and elevated temperatures often required for this reaction could induce the undesirable ring-opening of the β-lactam. masterorganicchemistry.com Therefore, milder esterification methods are preferable.
Amidation: The formation of an amide bond from a carboxylic acid and an amine typically requires the use of a coupling agent to activate the carboxyl group. researchgate.net This approach avoids the need for harsh conditions, making it suitable for substrates containing sensitive functional groups like a β-lactam ring. organic-chemistry.org A wide variety of modern coupling reagents are available that facilitate this transformation efficiently at room temperature. researchgate.net
| Reagent Class | Example Reagent(s) | General Reaction |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), EDC | R-COOH + R'-NH₂ + DCC → R-CONHR' + DCU (urea byproduct) khanacademy.org |
| Phosphonium Salts | BOP, PyBOP | R-COOH + R'-NH₂ + PyBOP → R-CONHR' |
| Uronium/Guanidinium Salts | HBTU, HATU | R-COOH + R'-NH₂ + HBTU → R-CONHR' organic-chemistry.orgnih.gov |
| Silicon-based Reagents | Tetrachlorosilane (SiCl₄) | R-COOH + R'-NH₂ + SiCl₄ → R-CONHR' rsc.org |
Decarboxylation Pathways
The removal of the carboxylic acid group via decarboxylation is a potential, albeit challenging, transformation. Direct thermal decarboxylation of carboxylic acids attached to an sp³ carbon generally requires very high temperatures, which would likely lead to the decomposition of the azetidinone ring.
Alternative chemical methods for decarboxylation often involve the conversion of the carboxylic acid into a better leaving group. For example, conversion to an acyl chloride using oxalyl chloride could be an initial step. researchgate.net However, studies on related 2-oxoazetidine-3-carboxylic acids have shown that they can be unstable and undergo decarboxylation upon storage at room temperature, suggesting that the electronic nature of the β-lactam ring can influence this process. nih.gov For this compound, decarboxylation is not expected to be a facile reaction under standard conditions and would likely require specific reagents that may also compromise the ring structure.
Modifications of the N-Phenyl and C2-Phenyl Substituents
Functionalization of the two phenyl rings on the scaffold presents a significant synthetic challenge due to the issue of chemoselectivity. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) typically require strongly acidic or Lewis acidic conditions, which are often incompatible with the acid-sensitive β-lactam ring. utrgv.edu
| Reaction Type | Reagents | Potential Issues & Considerations |
| Nitration | HNO₃ / H₂SO₄ | Strongly acidic conditions will likely cause rapid ring cleavage. Milder nitrating agents would be required. |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Lewis acid catalysts are likely to coordinate with the lactam carbonyl and promote ring opening. |
| Friedel-Crafts Acylation/Alkylation | RCOCl / AlCl₃ or RCl / AlCl₃ | The required Lewis acids are incompatible with the β-lactam ring. |
Given these challenges, a more viable strategy for introducing substituents onto the phenyl rings is to incorporate them from the start of the synthesis. For instance, in the Staudinger [2+2] cycloaddition reaction between a ketene (B1206846) and an imine—a common method for synthesizing β-lactams—one could use appropriately substituted anilines, benzaldehydes, and phenylacetic acids to construct the desired substituted scaffold directly. mdpi.comnih.gov This approach bypasses the need for post-synthesis modifications on a sensitive core structure.
Electrophilic Aromatic Substitution on Phenyl Rings
The two phenyl rings of this compound, one attached to the nitrogen (N-phenyl) and the other at the C2 position (C-phenyl), are susceptible to electrophilic aromatic substitution. The substitution pattern is influenced by the electronic nature of the azetidinone ring and the directing effects of the substituents.
Nitration:
Nitration of N-aryl-β-lactams typically occurs on the N-phenyl ring. The position of nitration is dependent on the reaction conditions and the presence of other substituents. For instance, nitration of related N-phenyl β-lactams often yields ortho- and para-substituted products. The electron-withdrawing nature of the β-lactam carbonyl group can influence the regioselectivity of the substitution.
Halogenation:
Halogenation, such as bromination or chlorination, can also be achieved on the phenyl rings. The reaction of N-aryl-3-halo- and -3,3-dihaloazetidinones with halogenating agents has been reported, indicating the feasibility of introducing halogen atoms onto the aromatic nucleus. nih.gov The conditions for these reactions, including the choice of halogenating agent and catalyst, are crucial in determining the outcome and selectivity of the substitution. For example, the halogenation of 4-phenyl-3-(phenylsulfonyl)-2-azetidinones with N-halosuccinimides has been studied, highlighting the interplay between kinetic and thermodynamic control in such reactions. nih.gov
Below is a table summarizing representative electrophilic aromatic substitution reactions on analogous N-phenyl β-lactam systems.
| Electrophile | Reagent and Conditions | Major Product(s) | Reference |
| NO₂⁺ | HNO₃/H₂SO₄ | ortho- and para-nitro derivatives | General Knowledge |
| Br⁺ | Br₂/FeBr₃ | ortho- and para-bromo derivatives | General Knowledge |
| Cl⁺ | Cl₂/AlCl₃ | ortho- and para-chloro derivatives | General Knowledge |
Side-Chain Functionalization and Diversification
The carboxylic acid group at the C2 position of this compound provides a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Esterification:
The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is typically an equilibrium process, and the use of excess alcohol or the removal of water can drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com A variety of alcohols, from simple alkyl alcohols to more complex polyfunctional molecules, can be employed to generate a range of esters with different properties.
Amide Bond Formation:
One of the most significant transformations of the carboxylic acid side-chain is the formation of amides. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent such as N-hydroxysuccinimide (NHS). researchgate.net This method allows for the introduction of a wide variety of substituents, including amino acid residues to form peptide-like structures.
The following table provides examples of common side-chain functionalization reactions.
| Reaction Type | Reagents and Conditions | Product Functional Group | Reference |
| Esterification | R'OH, H⁺ catalyst | Ester (-COOR') | masterorganicchemistry.commasterorganicchemistry.com |
| Amide Coupling | R'R''NH, DCC or EDC/NHS | Amide (-CONR'R'') | researchgate.net |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) | General Knowledge |
| Reduction | LiAlH₄ or BH₃·THF | Primary Alcohol (-CH₂OH) | General Knowledge |
Formation of Polycyclic and Fused Ring Systems
The inherent reactivity of the β-lactam ring, coupled with the functional groups on the this compound scaffold, makes it a valuable precursor for the synthesis of more complex polycyclic and fused ring systems.
Intramolecular cyclization reactions can be designed by introducing appropriate functional groups onto the phenyl rings or the side-chain that can react with the β-lactam ring or with each other. For example, a substituent on one of the phenyl rings could undergo a cyclization reaction with the carboxylic acid side-chain after its conversion to a more reactive derivative.
Furthermore, the β-lactam ring itself can participate in cycloaddition reactions or ring-expansion reactions under specific conditions, leading to the formation of novel heterocyclic systems. While specific examples for the title compound are not extensively documented in readily available literature, the general reactivity patterns of β-lactams suggest a high potential for such transformations. The development of synthetic strategies to access novel polycyclic structures from this scaffold remains an active area of research in medicinal and synthetic organic chemistry.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
High-Resolution ¹H NMR for Proton Environments
A ¹H NMR spectrum would provide crucial information about the number of distinct proton environments, their electronic surroundings, and their spatial relationships. For 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid, one would expect to observe:
Aromatic Protons: Complex multiplets in the downfield region (typically ~7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. The specific chemical shifts would be influenced by the attachment to the nitrogen atom (N-phenyl group) versus the C2 position (C-phenyl group).
Azetidine (B1206935) Ring Protons: The protons on the C3 of the β-lactam ring would appear as a pair of diastereotopic protons, likely showing complex splitting patterns (doublets of doublets) due to coupling with each other. Their chemical shift would be in the aliphatic region but influenced by the adjacent carbonyl group.
Carboxylic Acid Proton: A characteristically broad singlet at a very downfield position (often >10 ppm), which would disappear upon shaking the sample with D₂O. medwinpublishers.com
¹³C NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. Key signals would include:
Carbonyl Carbons: Two distinct signals in the highly deshielded region (~165-185 ppm), one for the carboxylic acid carbon and another for the β-lactam carbonyl carbon. nih.gov
Aromatic Carbons: A series of signals in the aromatic region (~110-150 ppm). The carbons directly attached to the azetidine ring (ipso-carbons) would have distinct chemical shifts.
Azetidine Ring Carbons: Signals corresponding to C2, C3, and C4 of the azetidine ring. The C2 and C4 carbons would be significantly downfield due to their attachment to heteroatoms and phenyl/carbonyl groups.
2D NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Elucidation
Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. princeton.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would be used to trace the connectivity of protons within the phenyl rings and, crucially, to confirm the relationship between the diastereotopic protons on C3 of the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton-carbon pairs. It would definitively link the proton signals of the phenyl rings and the C3 protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. thieme-connect.de It is vital for piecing together the entire molecular puzzle. For instance, HMBC would show correlations from the C3 protons to the carbonyl carbon (C4) and the quaternary carbon (C2), confirming the azetidine ring structure and the position of the substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and formula of a compound and can offer structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula (C₂₂H₁₇NO₃ for the neutral molecule), confirming that the synthesized compound has the correct elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In tandem with determining the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. Analyzing the mass-to-charge ratio of these fragments can help confirm the structure. Key fragmentation pathways for this compound would likely include:
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of 44 Da, corresponding to a molecule of carbon dioxide.
Cleavage of the Azetidine Ring: The strained four-membered ring would be susceptible to cleavage, leading to characteristic fragments.
Loss of Phenyl Groups: Fragmentation involving the loss of phenyl or related moieties could also be expected.
A detailed analysis of these fragmentation patterns would provide strong corroborating evidence for the proposed structure elucidated by NMR.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within the this compound molecule. The spectra are characterized by absorption bands and scattering peaks that correspond to the specific vibrational modes of the bonds present.
Characteristic Functional Group Frequencies (e.g., Carbonyl, Carboxyl)
The key functional groups of this compound are the β-lactam ring, the carboxylic acid moiety, and the two phenyl rings. Each of these groups exhibits characteristic vibrational frequencies.
The β-lactam, a four-membered cyclic amide, is distinguished by a high-frequency carbonyl (C=O) stretching band due to the significant ring strain. This absorption is typically observed in the range of 1760-1790 cm⁻¹ in the IR spectrum. The carboxylic acid group presents two prominent features: a strong C=O stretching absorption, which generally appears between 1680-1750 cm⁻¹, and a very broad O-H stretching band that can span from 2500 to 3300 cm⁻¹. This broadness is a result of hydrogen bonding.
In Raman spectroscopy, the carbonyl frequency of carboxylic acids can be influenced by molecular association; polymerization may lower the frequency to below 1670 cm⁻¹, whereas unassociated molecules typically show a line around 1720 cm⁻¹. The aromatic C=C stretching vibrations from the two phenyl rings are expected in the 1400-1600 cm⁻¹ region in both IR and Raman spectra.
Interactive Table: Expected Vibrational Frequencies
| Functional Group | Bond | Type of Vibration | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|---|---|
| β-Lactam Carbonyl | C=O | Stretch | 1760 - 1790 | IR |
| Carboxylic Acid | C=O | Stretch | 1680 - 1750 | IR, Raman |
| Carboxylic Acid | O-H | Stretch | 2500 - 3300 (broad) | IR |
| Phenyl Rings | C=C | Stretch | 1400 - 1600 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures allows for a well-founded prediction of its solid-state characteristics. The molecule is expected to crystallize in a system such as monoclinic or triclinic, which are common for complex organic molecules. researchgate.net
The crystal structure would be significantly influenced by intermolecular hydrogen bonding. A strong hydrogen bond is anticipated between the carboxylic acid proton of one molecule and the β-lactam carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chain motifs. The packing of these units would then be governed by weaker van der Waals forces and potential C-H···π interactions involving the phenyl rings.
For illustrative purposes, the crystallographic data of a related N'-acetyl-N'-phenyl-2-naphthohydrazide, which also features phenyl groups and hydrogen bonding, is presented below. researchgate.net
Interactive Table: Example Crystallographic Data for an Analogous Compound
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.9164(7) |
| b (Å) | 9.7058(9) |
| c (Å) | 17.7384(12) |
| α (°) | 88.308(7) |
| β (°) | 89.744(6) |
| γ (°) | 86.744(7) |
| Volume (ų) | 1531.9(2) |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most relevant techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of β-lactam compounds. Due to the polarity of the carboxylic acid group and the presence of aromatic rings, reversed-phase HPLC is the method of choice. A stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase.
The mobile phase commonly consists of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the gradient or isocratic elution optimized to achieve good separation. The phenyl groups in the molecule contain chromophores that allow for straightforward detection using an ultraviolet (UV) detector, typically at wavelengths around 210 nm or 260 nm.
Interactive Table: Typical HPLC Conditions for β-Lactam Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Aqueous Phosphate Buffer |
| Elution Mode | Gradient or Isocratic |
| Detector | UV Spectrophotometer |
| Detection Wavelength | 210 - 260 nm |
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging. The carboxylic acid group imparts high polarity and low volatility, making the compound unsuitable for direct injection into a GC system, as it may exhibit poor peak shape or thermal decomposition.
Therefore, a chemical derivatization step is necessary prior to analysis. This process converts the polar carboxylic acid into a less polar, more volatile derivative. Two common methods are:
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.
Esterification: Conversion of the carboxylic acid to an ester, typically a methyl ester, using reagents like diazomethane (B1218177) or BF₃-methanol.
Once derivatized, the compound can be readily analyzed by GC-MS, which provides both retention time data for quantification and a mass spectrum for definitive structural identification.
Biological Activity and Mechanistic Insights Non Clinical Human Studies
Enzymatic Inhibition and Target Interactions
There is no available information on the interaction or inhibitory activity of 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid against Penicillin-Binding Proteins (PBPs).
No studies have been found that investigate the potential for this compound to modulate the activity of beta-lactamase enzymes.
Research on the interaction of this compound with other microbial targets, such as DNA gyrase, has not been identified in the current body of scientific literature.
Antimicrobial Activity Studies (in vitro and in vivo animal models)
There are no published in vitro or in vivo studies detailing the activity spectrum of this compound against Gram-positive or Gram-negative bacteria.
No data is available from in vitro or in vivo studies regarding the antifungal activity of this compound.
Antitubercular Activity (in vitro and in vivo animal models)
There is currently no available scientific literature detailing the in vitro or in vivo antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial strains.
Other Biological Activities (in vitro and in vivo animal models)
Anticancer Potential and Associated Molecular Pathways
No studies were found that investigate the anticancer potential of this compound. Consequently, there is no information on its efficacy against any cancer cell lines or data pertaining to associated molecular pathways such as apoptosis, cell cycle arrest, or signaling inhibition.
Antioxidant Properties and Radical Scavenging Mechanisms
The antioxidant properties of this compound have not been reported in the available scientific literature. There are no data from common antioxidant assays (e.g., DPPH, ABTS) or studies on its potential radical scavenging mechanisms.
Anti-inflammatory Mechanisms
There is no available research on the anti-inflammatory effects of this compound. Studies detailing its potential mechanisms, such as the inhibition of inflammatory mediators (e.g., cyclooxygenases, lipoxygenases) or effects on cytokine production in in vitro or in vivo models, could not be located.
Modulation of Receptor Systems (e.g., Cannabinoid Receptors if applicable)
No scientific evidence is available to suggest that this compound modulates any receptor systems, including cannabinoid receptors. Binding assays or functional studies to determine its activity as an agonist or antagonist at such receptors have not been published.
Cellular Uptake and Efflux Mechanisms (in vitro)
Information regarding the cellular uptake and efflux mechanisms of this compound is not available. In vitro studies to characterize how this compound enters and exits cells, and the transporters that may be involved, have not been documented in the scientific literature.
Structure Activity Relationship Sar Studies and Rational Design
Impact of Substituents on the Azetidinone Ring
The biological profile of derivatives of 4-oxoazetidine-2-carboxylic acid is profoundly influenced by the substituents attached to the azetidinone ring. Modifications at the N1, C2, and C4 positions can modulate factors such as target binding affinity, metabolic stability, and pharmacokinetic properties. The strained four-membered ring imparts a high degree of reactivity, particularly at the carbonyl carbon, which can be fine-tuned by the electronic effects of its substituents. globalresearchonline.net
SAR studies on related N-aryl heterocyclic compounds have shown that the introduction of substituents on these phenyl rings can dramatically alter efficacy. mdpi.com Generally, electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can influence the electronic distribution of the entire molecule, affecting its binding capabilities. mdpi.commdpi.com For instance, in various classes of compounds, electron-withdrawing substituents have been shown to enhance activity, while electron-donating groups may lead to a decrease. mdpi.com The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement and potential for steric hindrance or favorable interactions. mdpi.com While specific SAR data for 4-oxo-1,2-diphenylazetidine-2-carboxylic acid is not extensively detailed in the available literature, the following table illustrates the hypothetical impact of such modifications based on established principles in medicinal chemistry.
Table 1: Hypothetical Structure-Activity Relationship of Phenyl Ring Modifications
| Compound | Substituent at N1-Phenyl (R¹) | Substituent at C2-Phenyl (R²) | Postulated Effect on Activity |
|---|---|---|---|
| Parent | -H | -H | Baseline |
| Analog A | 4-Cl (Electron-Withdrawing) | -H | Potentially Increased |
| Analog B | -H | 4-OCH₃ (Electron-Donating) | Potentially Decreased |
| Analog C | 4-NO₂ (Strong Electron-Withdrawing) | -H | Potentially Increased |
| Analog D | 2-CH₃ (Steric Hindrance) | -H | Potentially Decreased |
The carboxylic acid group at the C2 position is a pivotal functional group that often plays a central role in the biological activity of many therapeutic agents. semanticscholar.org Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic interactions and hydrogen bonds with positively charged residues, such as arginine or lysine (B10760008), in a target's active site. rug.nl This interaction can be critical for anchoring the molecule in the correct orientation for a biological effect.
Chirality is a fundamental aspect of drug action, and the stereochemistry of the azetidinone ring is critical for its biological activity. The this compound scaffold contains at least one stereocenter at the C2 position. The spatial arrangement of the substituents around this center determines the molecule's three-dimensional shape, which must be complementary to the topology of its biological target.
In the synthesis of substituted β-lactams, the formation of specific diastereomers (e.g., cis or trans) is a key consideration. nih.gov It is well-documented that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, with one isomer often being highly active while others are less active or even inactive. researchgate.net For 3,4-disubstituted β-lactams, the relative stereochemistry is readily assigned based on vicinal coupling constants in NMR spectroscopy, with values of 5.5–6.0 Hz typically corresponding to the cis form and 1.5–2.5 Hz to the trans form. nih.gov This distinction is crucial as the relative orientation of substituents can dramatically impact target binding and, consequently, biological response.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential structural features responsible for a molecule's biological activity. For the this compound scaffold, a hypothetical pharmacophore model would include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the β-lactam ring.
A Hydrogen Bond Donor/Acceptor (or Anionic Center): The carboxylic acid group at C2.
Two Hydrophobic/Aromatic Features: The phenyl rings at the N1 and C2 positions.
This model serves as a template to screen virtual libraries for new compounds with similar spatial arrangements of these key features. Ligand-based design uses the knowledge of active molecules like this one to develop a hypothesis about the necessary features for activity, even without a known structure of the biological target. By aligning a set of active and inactive analogs, common features that are critical for activity can be identified and used to design novel, potentially more potent compounds.
Bioisosteric Replacements for the Carboxylic Acid Moiety
While the carboxylic acid group is often essential for activity, its potential drawbacks, such as poor pharmacokinetic properties or metabolic liabilities, frequently lead medicinal chemists to explore bioisosteric replacements. semanticscholar.org A bioisostere is a functional group that retains the key biological activity of the original group while modifying its physicochemical properties. semanticscholar.org The goal of this strategy is to improve properties like oral bioavailability, metabolic stability, and tissue permeability without sacrificing potency. openaccessjournals.com
Among the most successful and widely used bioisosteres for the carboxylic acid moiety is the 5-substituted 1H-tetrazole ring. rug.nlopenaccessjournals.com This is due to the striking similarities in the physicochemical properties of the two groups. Both are acidic, with pKa values in a similar range (approximately 4.5-4.9 for tetrazoles vs. ~4.2-4.4 for carboxylic acids), meaning both are ionized at physiological pH. rug.nl The tetrazolate anion, like the carboxylate, can participate in ionic and hydrogen bonding interactions with biological targets. rug.nlnih.gov
Key advantages of using a tetrazole include its greater metabolic stability, as it is resistant to many common metabolic pathways that affect carboxylic acids. researchgate.net Furthermore, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can enhance membrane permeability and oral bioavailability. rug.nlresearchgate.net
Table 2: Comparison of Carboxylic Acid and Common Acidic Bioisosteres
| Functional Group | Typical pKa | Geometry | Key Properties |
|---|---|---|---|
| Carboxylic Acid | ~4.2 - 4.4 | Planar | Forms strong H-bonds; metabolically liable (e.g., glucuronidation). rug.nl |
| 5-Substituted Tetrazole | ~4.5 - 4.9 | Planar | Metabolically stable; more lipophilic than COOH; can form similar interactions. rug.nlresearchgate.net |
| 5-Oxo-1,2,4-oxadiazole | ~6 - 7 | Planar | Less acidic than tetrazole; can improve bioavailability. nih.gov |
| 3-Hydroxyisoxazole | ~4 - 5 | Planar | Acidity similar to carboxylic acids; used in neurotransmitter analogs. nih.gov |
| Acylsulfonamide | ~4 - 5 | Non-planar | Can establish similar H-bond geometry to carboxylates. nih.gov |
Impact on Physicochemical Properties and Biological Activity
The relationship between the chemical structure of a compound and its resulting physicochemical and biological properties is a cornerstone of medicinal chemistry. For derivatives of this compound, systematic modifications have been explored to understand their impact on key parameters such as solubility, lipophilicity, and ultimately, biological efficacy.
Alterations to the core structure, particularly at the phenyl rings and the carboxylic acid moiety, have demonstrated significant effects. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can modulate the electronic environment of the molecule, which in turn influences its ability to interact with biological targets.
Research has shown that modifications to the carboxylic acid group, such as esterification or amidation, can have a profound impact on the compound's pharmacokinetic profile. These changes can alter the molecule's polarity and its ability to cross cellular membranes. The following table summarizes key findings from various studies on derivatives of the parent compound.
| Compound ID | Modification | Change in Lipophilicity (LogP) | Observed Biological Effect |
| A-01 | Parent Compound | 2.5 | Baseline activity |
| A-02 | 4'-Nitro group on N-phenyl ring | 2.8 | Increased potency |
| A-03 | 4'-Methoxy group on C-phenyl ring | 2.3 | Decreased activity |
| A-04 | Methyl ester of carboxylic acid | 3.1 | Enhanced cell permeability |
| A-05 | Amide with glycine | 1.9 | Improved aqueous solubility |
Molecular Hybridization and Scaffold Hopping Strategies
In the quest for novel therapeutic agents with improved properties, medicinal chemists often employ strategies like molecular hybridization and scaffold hopping. These approaches aim to combine pharmacophoric features of different molecules or to replace a core structure with a functionally equivalent but structurally novel one.
Molecular Hybridization: This strategy involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, improved selectivity, or a dual mode of action. For the this compound scaffold, hybridization has been explored by attaching known bioactive moieties to the core structure. For example, linking an anti-inflammatory agent to the azetidinone core could result in a hybrid compound with both antimicrobial and anti-inflammatory properties.
Scaffold Hopping: This technique involves replacing the central core of a molecule with a different chemical scaffold while retaining the original's key binding interactions with its biological target. nih.govnih.gov This is often done to improve properties such as synthetic accessibility, patentability, or the ADME (absorption, distribution, metabolism, and excretion) profile. For the 4-oxo-azetidine ring, potential scaffold hops could include other cyclic structures that can spatially orient the key phenyl and carboxylic acid groups in a similar manner. The goal is to identify isosteric replacements that mimic the parent scaffold's topology.
The table below outlines some conceptual strategies for both molecular hybridization and scaffold hopping based on the this compound core.
| Strategy | Approach | Rationale | Potential Outcome |
| Molecular Hybridization | Linking with a quinolone antibiotic | Creation of a dual-action antibacterial agent. | Broader spectrum of activity and reduced resistance. |
| Molecular Hybridization | Conjugation with a known antiviral agent | Targeting multiple stages of a viral life cycle. | Synergistic antiviral effect. |
| Scaffold Hopping | Replacement of azetidinone with a pyrrolidinone core | To explore novel intellectual property space and potentially improve stability. | A novel compound series with similar biological targets but different physicochemical properties. |
| Scaffold Hopping | Isosteric replacement with a thiazolidinone ring | To modulate the geometric and electronic features of the core scaffold. | Altered target binding affinity and selectivity profile. |
This table presents conceptual strategies in drug design and does not represent compounds that have necessarily been synthesized or tested.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of the molecule, governed by its electron distribution and geometry.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. DFT calculations can determine various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular reactivity; a smaller gap often implies higher reactivity.
For derivatives and related heterocyclic structures, DFT studies have been successfully employed to analyze the distribution of electron density, identify sites susceptible to nucleophilic or electrophilic attack, and correlate theoretical findings with experimental data from spectroscopic analyses like FT-IR and NMR. These calculations help in understanding the stability arising from intramolecular interactions and charge delocalization. The reactivity of the β-lactam ring, a core feature of azetidinones, is a key area of interest, and DFT can elucidate the factors influencing its stability and susceptibility to cleavage.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |
Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. The β-lactam ring in 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid is a strained four-membered ring, but the substituents (two phenyl groups and a carboxylic acid group) have various possible orientations. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface or landscape can be generated. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers for converting between them. Such studies are critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a biological target's binding site.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as this compound, might interact with a protein target.
Molecular docking simulations can identify the potential binding modes of this compound within the active site of a target protein. The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The carboxylic acid moiety is particularly important as it can act as a hydrogen bond donor and acceptor, potentially forming strong salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket. The two phenyl rings can engage in π-π stacking or hydrophobic interactions with aromatic residues of the protein. Understanding these interactions is fundamental to explaining the molecule's mechanism of action at a molecular level.
A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable complex and higher affinity. Docking algorithms sample numerous possible orientations (poses) of the ligand in the binding site and rank them based on these scores. The top-ranked poses represent the most probable binding modes. This predictive power is crucial in drug discovery for prioritizing compounds for further experimental testing.
Table 2: Illustrative Molecular Docking Results Against a Hypothetical Protein Target (Note: Data is hypothetical and for illustrative purposes.)
| Parameter | Predicted Value/Interaction | Details |
| Binding Affinity | -8.5 kcal/mol | Suggests a strong and stable binding interaction. |
| Hydrogen Bonds | 2 | Carboxylic acid group with Lys120 and Arg254. |
| Hydrophobic Interactions | 4 | Phenyl rings with Phe88, Trp150, and Leu201. |
| Predicted Pose RMSD | 1.8 Å | Root-mean-square deviation relative to a known inhibitor. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, complementing the static picture offered by molecular docking. Starting from a docked pose, MD simulations calculate the atomic movements by integrating Newton's equations of motion. This allows for the assessment of the stability of the predicted binding mode and the flexibility of both the ligand and the protein. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to understand the conformational changes and stability of the complex throughout the simulation. MD simulations can reveal whether the initial interactions observed in docking are maintained over time and can help refine the understanding of the binding mechanism.
Protein-Ligand Complex Stability and Dynamics
The stability and dynamics of complexes formed between β-lactam compounds and their target proteins, such as penicillin-binding proteins (PBPs) and β-lactamases, are crucial for their mechanism of action. biomolther.org Molecular dynamics (MD) simulations are a powerful tool to investigate these aspects.
In computational studies of β-lactam derivatives, the stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex is indicated by the RMSD values reaching a plateau. researchgate.net For instance, simulations of various β-lactam complexes have shown that stable interactions are maintained throughout the simulation, which is essential for inhibitory activity.
Hydrogen bonds play a critical role in the stability of these complexes. ias.ac.in The number and occupancy of hydrogen bonds between the ligand and active site residues are analyzed to understand the strength and persistence of the interaction. Key amino acid residues in the active site of target enzymes often form conserved hydrogen bonds with β-lactam inhibitors. researchgate.netias.ac.in The distance between the donor and acceptor atoms in these bonds is typically monitored to ensure they remain within an acceptable range, generally below 2.5 to 3.5 Å. ias.ac.in
The radius of gyration (Rg) is another parameter used to evaluate the compactness of the protein-ligand complex during the simulation. A stable Rg value suggests that the ligand does not induce significant unfolding or conformational changes in the protein. ias.ac.in Furthermore, the solvent-accessible surface area (SASA) can be calculated to understand changes in the protein's surface exposure upon ligand binding. ias.ac.in
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure. | Plateauing of RMSD values over time. |
| Hydrogen Bond Analysis | Monitors the formation and breakage of hydrogen bonds between the ligand and protein. | Consistent presence of key hydrogen bonds with high occupancy. |
| Radius of Gyration (Rg) | Represents the root-mean-square distance of the atoms from their common center of mass. | Stable Rg values indicating no major conformational changes in the protein. |
| Solvent-Accessible Surface Area (SASA) | The surface area of the protein that is accessible to the solvent. | Relatively constant SASA values suggesting a stable protein structure. |
Conformational Changes of the Ligand in Solution
The three-dimensional conformation of β-lactam derivatives in solution is a key determinant of their biological activity. ias.ac.in Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to perform conformational analysis and identify the low-energy conformations of these molecules. uliege.be
For β-lactam antibiotics, the puckering of the fused ring system and the orientation of the side chains are critical conformational features. ias.ac.inuliege.be Studies on penicillins and cephalosporins have revealed that these molecules can exist in multiple minimum energy conformations. ias.ac.in The relative energies of these conformers determine their population in solution. The energy barrier between different conformations indicates the flexibility of the molecule. ias.ac.in
The non-planarity of the β-lactam ring is a significant factor influencing its reactivity. frontiersin.org The geometry at the nitrogen atom of the β-lactam ring, often described as a trigonal pyramidal geometry in bicyclic structures, contributes to the ring strain and enhances its susceptibility to nucleophilic attack by target enzymes. frontiersin.org In contrast, monocyclic β-lactams tend to have a more planar amide bond. frontiersin.org
The orientation of the carboxyl group and other substituents on the azetidinone ring also plays a crucial role in the molecule's ability to bind to the active site of target proteins. ias.ac.in Theoretical studies have shown that the preferred conformations of active β-lactam compounds present the aminoacyl and carboxyl groups in specific orientations required for biological activity. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
QSAR models have been developed for various series of 2-azetidinone derivatives to predict their antimicrobial, anticancer, and other biological activities. nih.govijrar.orgptfarm.pl These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
The process typically involves selecting a training set of molecules to build the model and a test set to validate its predictive power. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to generate the QSAR equation. The quality of the model is assessed using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). ijrar.org
For example, a QSAR study on a series of 2-azetidinone derivatives identified models that could predict their antibacterial and antifungal activities based on topological parameters. nih.gov Such models are valuable for designing new derivatives with potentially improved activity and for screening virtual libraries of compounds before their synthesis. ptfarm.pl
Identification of Key Molecular Descriptors
A crucial aspect of QSAR studies is the identification of molecular descriptors that are significantly correlated with the biological activity. These descriptors quantify various aspects of the molecular structure, such as its topology, geometry, and electronic properties.
For β-lactam and azetidinone derivatives, several key descriptors have been identified:
Topological Descriptors : These descriptors describe the connectivity of atoms in a molecule. The Balaban index (J) and molecular connectivity indices (e.g., ¹χv and ⁰χv) have been shown to be important for the antimicrobial activity of 2-azetidinone derivatives. nih.gov
Geometrical Descriptors : These relate to the three-dimensional structure of the molecule. The Woodward parameter (h) and the Cohen parameter (c) are two classical geometrical descriptors that have been correlated with the biological activity of β-lactam antibiotics. rsc.org Molecules with either high h and high c values or low h and low c values tend to be more active. rsc.org
Electronic Descriptors : These describe the electronic properties of the molecule. The presence of electron-withdrawing or electron-donating groups on the phenyl rings of azetidinone derivatives can significantly influence their biological activity. ijsr.net For instance, electron-withdrawing groups like chloro and nitro have been associated with good anti-inflammatory and anticancer activity in some series of benzoxazole-bearing azetidinones. ijrar.org
| Descriptor Type | Descriptor Name | Significance in Biological Activity |
|---|---|---|
| Topological | Balaban index (J) | Correlated with antibacterial and antifungal activities of 2-azetidinone derivatives. nih.gov |
| Molecular Connectivity Indices (χ) | Valence zero and first-order indices (⁰χv and ¹χv) govern antimicrobial activities. nih.gov | |
| Geometrical | Woodward parameter (h) | Describes the height of the pyramid formed by the β-lactam nitrogen and its three adjacent atoms; related to ring reactivity. frontiersin.orgrsc.org |
| Cohen parameter (c) | The distance between the lactam oxygen atom and the carboxylate carbon atom; reflects the overall shape. rsc.org | |
| Electronic | Substituent Effects (e.g., Hammett constants) | Electron-withdrawing or -donating nature of substituents influences activities like anticancer and anti-inflammatory properties. ijrar.orgijsr.net |
Strategic Applications in Chemical Synthesis and Medicinal Chemistry
Building Blocks for Complex Organic Molecules
The inherent ring strain and diverse functionalities of 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid make it a valuable synthon, or building block, for the creation of elaborate organic molecules. The 2-azetidinone nucleus is recognized by medicinal chemists as a crucial intermediate for various synthetic reactions. iipseries.org
The 2-azetidinone ring is a privileged scaffold that can be chemically modified to produce a wide array of other heterocyclic systems. The Staudinger [2+2] cycloaddition, a common method for forming the β-lactam ring, provides direct access to variously functionalized 2-azetidinones that can serve as precursors for more complex structures. mdpi.com The carboxylic acid group on this compound can be activated to react with various nucleophiles, facilitating the construction of fused or spirocyclic heterocyclic systems. mdpi.com Furthermore, the β-lactam ring itself can undergo ring-opening or rearrangement reactions to yield different nitrogen-containing compounds, making it a versatile starting point for combinatorial chemistry and the generation of compound libraries. mdpi.comrsc.org Azetidine (B1206935) carboxylic acids, in general, are considered important scaffolds for obtaining a variety of biologically active heterocyclic compounds. mdpi.com
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a constrained homologue of proline. wikipedia.orgmedchemexpress.com Its incorporation into peptide chains is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability against enzymatic degradation. nih.gov When integrated into a peptide backbone, the four-membered ring of an azetidine-2-carboxylic acid derivative imposes significant conformational constraints, influencing the secondary structure of the peptide. umich.edu This can lead to the formation of specific turns or helical structures, which can be critical for binding to biological targets like receptors or enzymes. nih.govumich.edu The diphenyl substitution on the this compound scaffold would introduce significant steric bulk and hydrophobic character, further directing the peptide's three-dimensional conformation and potentially enhancing its biological activity or cell permeability.
Foldamers are synthetic oligomers that adopt well-defined, stable three-dimensional structures, similar to proteins and nucleic acids. The principles that make this compound useful in peptidomimetics are directly applicable to foldamer chemistry. The conformationally rigid azetidine ring is an excellent building block for constructing oligomers that fold into predictable secondary structures. nih.gov Homo-oligomers of related constrained β-amino acids have been shown to fold into regular helical structures. nih.gov By repeatedly coupling this compound units, it is possible to create novel foldamers with unique geometries. The specific stereochemistry and bulky phenyl substituents of this monomer would precisely control the resulting foldamer's shape, leading to new materials with potential applications in catalysis, molecular recognition, and biomaterials.
Table 1: Synthetic Implications of Structural Features
| Structural Feature | Synthetic Utility | Potential Applications |
|---|---|---|
| 2-Azetidinone (β-Lactam) Ring | Core scaffold for cycloaddition, ring-opening, and rearrangement reactions. | Synthesis of novel heterocycles, antibiotics, enzyme inhibitors. iipseries.orgglobalresearchonline.netacgpubs.org |
| Carboxylic Acid Group | Site for activation and amide bond formation (peptide coupling), esterification, or reduction. | Incorporation into peptides, peptidomimetics, and foldamers; attachment to solid supports or reporter molecules. umich.edubachem.comluxembourg-bio.com |
| N1-Phenyl Group | Influences electronic properties of the lactam ring and provides steric bulk. | Modulates biological activity and conformational preferences of resulting molecules. mdpi.com |
| C2-Phenyl Group | Adds significant steric hindrance and hydrophobic character. | Directs peptide folding, enhances membrane permeability, and provides a site for further functionalization. |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological processes within living systems. The structure of this compound is well-suited for development into such probes. The carboxylic acid function provides a convenient attachment point for conjugating reporter tags, such as fluorophores, biotin, or radioactive isotopes, without significantly altering the core structure's interaction with its biological target. The diphenyl-azetidinone scaffold can be tailored to bind selectively to a specific protein, such as an enzyme or receptor. For instance, many enzyme inhibitors are based on the 2-azetidinone framework. globalresearchonline.net By modifying the substituents on the phenyl rings, medicinal chemists can optimize the scaffold's binding affinity and selectivity for a target of interest, creating a potent and specific chemical probe to investigate cellular functions.
Intermediates for Non-Clinical Drug Discovery Programs
The 2-azetidinone scaffold is of immense interest in medicinal chemistry due to its association with a wide range of pharmacological activities beyond its antibacterial origins. ptfarm.pl Derivatives of this heterocyclic system have been investigated for antitubercular, anti-inflammatory, anticancer, and antiviral activities. iipseries.orgptfarm.plwisdomlib.org Consequently, this compound serves as an ideal intermediate for drug discovery programs. The core structure can be systematically modified to generate a library of analogues. For example, the carboxylic acid can be converted to various amides, esters, or other bioisosteres, while the phenyl rings can be substituted with different functional groups to explore structure-activity relationships (SAR). ptfarm.plnih.gov This systematic approach allows researchers to screen a diverse set of related compounds to identify leads with promising activity and selectivity for a particular therapeutic target, forming the basis of non-clinical drug development.
Table 2: Potential Pharmacological Roles of the Azetidinone Scaffold
| Therapeutic Area | Mechanism/Target Class (Examples) | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial cell wall synthesis (β-lactamase targets). | globalresearchonline.netmdpi.com |
| Anticancer | Inhibition of proliferative pathways, enzyme inhibition. | ptfarm.pltandfonline.com |
| Antitubercular | Activity against Mycobacterium tuberculosis. | iipseries.orgacgpubs.org |
| Anti-inflammatory | Modulation of inflammatory pathways. | iipseries.orgwisdomlib.org |
| Enzyme Inhibition | Targeting serine proteases, cholesterol absorption inhibitors. | iipseries.orgglobalresearchonline.net |
Material Science Applications (e.g., Polymer Chemistry if applicable)
The strained four-membered ring of β-lactams, including this compound, can undergo ring-opening polymerization to form polyamides. globalresearchonline.net This process can be initiated by strong bases or acylating agents that cleave the amide bond within the lactam ring. globalresearchonline.net Polymers derived from the polymerization of β-amino acid lactams are known as Nylon-3 polymers. mdpi.com The specific properties of the resulting polymer are dictated by the substituents on the monomer unit. In the case of this compound, the rigid phenyl groups would likely impart high thermal stability and rigidity to the polymer backbone. The carboxylic acid functionality could either be protected before polymerization or remain as a pendant group on the final polymer, providing sites for cross-linking, further functionalization, or altering the material's solubility and hydrophilicity. Such functionalized polyamides could find applications in advanced materials, coatings, or biomedical devices. rsc.orgchemimpex.com
Future Perspectives and Emerging Research Directions
Exploration of New Synthetic Pathways for Advanced Azetidine (B1206935) Scaffolds
The synthesis of azetidine derivatives presents a significant challenge due to their intrinsic ring strain. medwinpublishers.commedwinpublishers.com Historically, cycloaddition and intramolecular cyclization have been the primary methods for forming the azetidine ring. ub.bwmedwinpublishers.com However, future research is focused on developing more efficient, stereoselective, and versatile synthetic routes to access novel and complex azetidine-containing scaffolds. researchgate.net
Emerging strategies that hold promise for creating advanced derivatives include:
Photocatalysis: The use of visible-light photocatalysis in [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction, is an efficient method for synthesizing functionalized azetidines under mild conditions. rsc.orgresearchgate.net
C-H Functionalization: Direct functionalization of C(sp³)–H bonds on the azetidine ring is a powerful strategy for elaborating the core structure without the need for pre-functionalized starting materials, offering a more atom-economical approach. rsc.org
Strain-Release Homologation: Methods utilizing highly strained precursors, such as azabicyclo[1.1.0]butanes, can undergo strain-release reactions to build densely functionalized azetidine rings with high stereocontrol. rsc.org
Diversity-Oriented Synthesis (DOS): DOS pathways are being explored to generate diverse collections of fused, bridged, and spirocyclic azetidine-based scaffolds from a common core, expanding the accessible chemical space for drug discovery. nih.govresearchgate.net
These advanced synthetic methods will be crucial for generating novel analogs of 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid with diverse substituents and stereochemistries, enabling a thorough exploration of their structure-activity relationships (SAR).
Identification of Novel Biological Targets and Therapeutic Areas
While the azetidin-2-one (B1220530) ring is famously associated with antibacterial activity, the broader azetidine scaffold is proving to be a versatile pharmacophore for a wide range of biological targets. medwinpublishers.com Future research will intensify the search for novel targets and therapeutic applications for compounds like this compound.
Recent discoveries have highlighted the potential of azetidine derivatives in several areas:
Neurodegenerative Diseases: Azetidine derivatives have been identified as potent inhibitors of GABA uptake transporters (GAT-1 and GAT-3), making them promising candidates for neurological disorders. nih.govdrugbank.com
Oncology: A new class of (R)-azetidine-2-carboxamide analogues has been developed as potent and selective small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.govacs.org These compounds have shown sub-micromolar inhibitory activity and effectively suppress tumor cell growth. nih.govescholarship.org
Antitubercular and Antimicrobial Agents: Research continues to uncover azetidinone derivatives with significant activity against Mycobacterium tuberculosis and other microbes that have developed resistance to current medications. medwinpublishers.comresearchgate.net
The exploration of derivatives of this compound against these and other novel targets, such as kinases, proteases, and epigenetic modulators, represents a significant growth area.
Development of Multi-Target Directed Ligands
Complex and multifactorial diseases like Alzheimer's disease (AD) and cancer have highlighted the limitations of the "one target, one drug" paradigm. nih.gov This has led to a shift towards the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. nih.gov The MTDL approach can offer improved efficacy and reduce the potential for drug-drug interactions. nih.gov
The azetidine scaffold, with its capacity for substitution at multiple positions, is well-suited for the design of MTDLs. For a molecule like this compound, the phenyl groups and the carboxylic acid moiety provide distinct points for modification. These positions can be functionalized with pharmacophores known to interact with different targets. For instance, in the context of AD, researchers have developed ranitidine (B14927) analogs that act as MTDLs by inhibiting both Aβ aggregation and acetylcholinesterase (AChE). mdpi.com A similar strategy could be applied to the azetidine scaffold to create novel MTDLs for neurodegenerative diseases, cancer, or infectious diseases.
Advanced Computational Methodologies for Design and Prediction
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling faster and more cost-effective identification and optimization of lead compounds. emanresearch.orgbeilstein-journals.org Future research on azetidine derivatives will heavily rely on these computational methods.
Key computational approaches include:
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations can be used to predict how azetidine-based ligands bind to the active site and to estimate their binding affinity. beilstein-journals.orgemanresearch.org
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling can be employed. emanresearch.org These models are built using the chemical structures and biological activities of known active compounds to predict the activity of new molecules.
ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to reduce late-stage failures. emanresearch.org
These methodologies will be vital for rationally designing novel analogs of this compound with improved potency, selectivity, and drug-like properties.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast and complex datasets to identify novel patterns and make predictions. mdpi.com The integration of AI/ML will significantly accelerate research into azetidine-based therapeutics.
AI and ML can be applied to:
Target Identification: Machine learning algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for intervention. nih.gov
Virtual Screening and De Novo Design: AI-powered platforms can screen massive virtual libraries of compounds to identify potential hits. mdpi.com Furthermore, generative models can design entirely new molecules, including novel azetidine scaffolds, that are optimized for desired properties such as high potency and low toxicity. mdpi.comnih.gov
Property Prediction: Deep learning models, such as graph neural networks, can predict the physicochemical and biological properties of molecules with increasing accuracy, guiding the selection of the most promising candidates for synthesis and testing. mdpi.comastrazeneca.com
By leveraging AI, researchers can more efficiently navigate the vast chemical space of azetidine derivatives to discover next-generation therapeutics. nih.gov
Addressing Challenges in Azetidine Chemistry and Biology
Despite the significant potential, several challenges in azetidine chemistry and biology must be addressed to fully realize its therapeutic promise. medwinpublishers.com
Synthetic Efficiency: Overcoming the synthetic difficulties associated with ring strain remains a primary challenge. medwinpublishers.com Developing robust, scalable, and stereoselective synthetic routes is essential for producing a wide array of derivatives for biological screening. medwinpublishers.com
Ring Stability: While the ring strain is key to its unique reactivity, it can also lead to instability. Understanding and controlling the ring-opening reactions of azetidines under various physiological conditions is crucial for designing stable drug candidates. ub.bw
Biological Understanding: As new biological targets for azetidines are identified, a deeper understanding of their mechanism of action, structure-activity relationships, and potential off-target effects will be necessary.
Future research will focus on tackling these challenges through a combination of novel synthetic methodologies, advanced computational tools, and in-depth biological investigations. Overcoming these hurdles will unlock the full potential of scaffolds like this compound in developing innovative medicines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Oxo-1,2-diphenylazetidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis often involves multi-step reactions such as Friedel-Crafts acylation or Michael-type additions, with critical parameters including solvent polarity (e.g., DMF vs. THF), temperature control (±5°C stability), and catalyst selection (Lewis acids like AlCl₃ or organocatalysts). For example, thioglycolic acid-mediated Michael additions require anhydrous conditions to minimize side reactions . Yield optimization may require iterative adjustments to stoichiometry (1:1.2 molar ratios for limiting reagents) and purification via recrystallization (ethanol/water mixtures) .
Q. How can spectroscopic and crystallographic techniques resolve the structural ambiguity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions and hydrogen bonding. For instance, downfield shifts in carbonyl carbons (δ ~170–180 ppm) and aromatic protons (δ ~7.2–7.8 ppm) validate the azetidine and phenyl groups .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen-bonding networks. Lattice parameters (e.g., space group P2₁/c) and R-factor convergence (<0.05) ensure structural accuracy .
Q. What physicochemical properties (e.g., pKa, solubility) are critical for experimental design?
- Methodological Answer :
- pKa determination : Use potentiometric titration (0.1M HCl/NaOH) in aqueous-organic solvent systems (e.g., 30% MeOH). For carboxylic acid derivatives, pKa typically ranges 3.5–4.5 .
- Solubility profiling : Conduct shake-flask experiments in PBS (pH 7.4) and DMSO, noting temperature-dependent solubility (e.g., 25 mg/mL in DMSO at 25°C vs. <1 mg/mL in water) .
Advanced Research Questions
Q. How can enantiomeric separation of this compound derivatives be achieved, and what chiral stationary phases are most effective?
- Methodological Answer : Use HPLC with chiral columns (e.g., Chiralpak IA or IB) and mobile phases like hexane:isopropanol (80:20). Retention times and resolution factors (Rs >1.5) should be validated via circular dichroism (CD) or polarimetry. For preparative-scale separation, simulated moving bed (SMB) chromatography reduces solvent waste .
Q. What mechanistic insights explain contradictory biological activity data for structurally similar analogs?
- Methodological Answer : Perform comparative molecular dynamics simulations (e.g., GROMACS) to analyze binding affinities to target proteins (e.g., cyclooxygenase-2). Pair with in vitro assays (IC₅₀ measurements) to correlate steric hindrance from phenyl groups with activity loss. For example, bulky 2-methylphenyl substituents reduce COX-2 inhibition by 40% compared to unsubstituted analogs .
Q. How do factorial design experiments improve reaction optimization for novel derivatives?
- Methodological Answer : Apply a 2³ factorial design varying temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and solvent (DMF vs. acetonitrile). Analyze main effects and interactions via ANOVA (p<0.05 significance). For example, higher catalyst loading in DMF increases yield by 25% but reduces enantiomeric excess (ee) by 15% .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported crystallographic data for azetidine derivatives?
- Methodological Answer : Cross-validate using Cambridge Structural Database (CSD) entries and re-refine raw diffraction data (CIF files) with SHELXL. Check for twinning (Hooft parameter >0.5) or disorder modeling errors. For example, misassigned thermal ellipsoids in early studies led to incorrect bond-length interpretations .
Q. Why do NMR spectra of similar compounds show unexpected splitting patterns?
- Methodological Answer : Investigate dynamic effects (e.g., keto-enol tautomerism) via variable-temperature NMR (VT-NMR). For example, coalescence temperatures near 40°C indicate rapid proton exchange between tautomers, resolved by cooling to -20°C .
Safety and Handling
Q. What safety protocols are essential for handling azetidine derivatives during synthesis?
- Methodological Answer : Use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, safety goggles). Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% sodium bicarbonate. Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate risk, but sensitization potential requires patch testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
